molecular formula C11H17NO3 B12103762 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol

Cat. No.: B12103762
M. Wt: 211.26 g/mol
InChI Key: VSRDPJXPZCNEKJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group attached to the phenol ring and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 2-methoxyethylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium acetate. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The methoxy and aminoethyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives. These products have significant applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition can reduce oxidative stress and inflammation, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Similar in structure but lacks the aminoethyl group.

    5-Methoxy-2-methylindole: Contains an indole ring instead of a phenol ring.

    Omeprazole: A well-known drug with a similar methoxy group but different overall structure.

Uniqueness

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol is unique due to the presence of both methoxy and aminoethyl groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

5-methoxy-2-[(2-methoxyethylamino)methyl]phenol

InChI

InChI=1S/C11H17NO3/c1-14-6-5-12-8-9-3-4-10(15-2)7-11(9)13/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

VSRDPJXPZCNEKJ-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=C(C=C(C=C1)OC)O

Origin of Product

United States

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